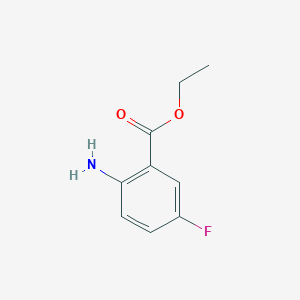

Ethyl 2-amino-5-fluorobenzoate

Overview

Description

Ethyl 2-amino-5-fluorobenzoate, also known as ethyl 5-amino-2-fluorobenzoate, is a chemical compound with the molecular formula C9H10FNO2 . It is used in the synthesis of styrylquinazolinones, which are potential anticancer agents .

Molecular Structure Analysis

The InChI code for Ethyl 2-amino-5-fluorobenzoate is 1S/C9H10FNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 . This indicates that the molecule consists of a benzene ring substituted with a fluorine atom, an amino group, and an ethyl ester group .Physical And Chemical Properties Analysis

Ethyl 2-amino-5-fluorobenzoate is a solid at room temperature . It has a molecular weight of 183.18 . The compound has a density of 1.218g/cm3 and a boiling point of 313.9ºC at 760mmHg . Its water solubility is low, with a Log S (ESOL) of -3.1 .Scientific Research Applications

Antitumor Activity Ethyl 2-amino-5-fluorobenzoate has been investigated for its potential in antitumor activity. Amino acid ester derivatives containing 5-fluorouracil, synthesized using ethyl 2-amino-5-fluorobenzoate-related compounds, have shown inhibitory effects against leukemia and liver cancer cells. One such derivative demonstrated more inhibitory effect against liver cancer BEL-7402 than 5-FU, a common chemotherapy drug (Xiong et al., 2009).

Synthesis Optimization Research has been conducted on optimizing the synthesis of compounds related to Ethyl 2-amino-5-fluorobenzoate. Methyl 2-amino-5-fluorobenzoate was synthesized through nitrification, esterification, and hydronation, achieving a high yield. This optimized synthesis route is significant for producing high-purity compounds for further applications (Yin Jian-zhong, 2010).

Protein Labeling in Medical Imaging A derivative of Ethyl 2-amino-5-fluorobenzoate, N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), was developed for protein labeling, particularly in medical imaging techniques like PET scans. This compound was used for labeling Avastin™ (Bevacizumab), demonstrating high yields and purity. Such developments are crucial in enhancing the effectiveness of medical diagnostic procedures (Tang et al., 2008).

Muscle Contracture Studies The effects of Ethyl 2-amino-5-fluorobenzoate and its derivatives on muscle contractures have been studied. Compounds like Ethyl o- and p-fluorobenzoate were found to influence caffeine-induced contractures in frog sartorius muscle, suggesting their potential application in muscle physiology and pharmacology studies (Friedman, 1975).

Safety and Hazards

Ethyl 2-amino-5-fluorobenzoate is classified as a warning substance. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing face protection (P280) .

Future Directions

Mechanism of Action

Mode of Action

Studies on related compounds suggest that such molecules can be potent inhibitors of acetylcholinesterase (ache). AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By inhibiting AChE, these compounds could potentially increase the concentration of acetylcholine in the synaptic cleft, leading to prolonged nerve impulses.

Biochemical Pathways

Given the potential inhibition of AChE, Ethyl 2-amino-5-fluorobenzoate could affect the cholinergic pathway. This pathway involves the synthesis, release, and degradation of acetylcholine, which plays a crucial role in transmitting signals in the nervous system. By inhibiting AChE, the compound could disrupt the normal functioning of this pathway, leading to a variety of downstream effects.

Pharmacokinetics

The compound’s physicochemical properties suggest it has high gastrointestinal absorption and can permeate the blood-brain barrier . These properties could potentially influence the compound’s bioavailability and its ability to reach its target sites in the body .

Result of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interaction with its target. For Ethyl 2-amino-5-fluorobenzoate, specific storage conditions such as keeping it in a dark place and at a temperature of 2-8°C are recommended to maintain its stability .

properties

IUPAC Name |

ethyl 2-amino-5-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKOREORSSOUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-5-fluorobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

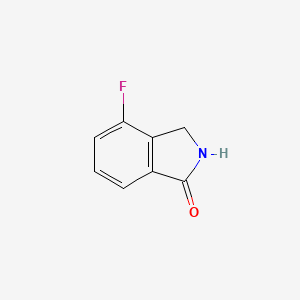

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3041772.png)

![[2-(Benzyloxy)phenyl][3-(4-fluorophenyl)-2-oxiranyl]methanone](/img/structure/B3041774.png)

![2-chloro-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B3041780.png)